2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
This compound is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . It has a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .Chemical Reactions Analysis
The catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, 2-Phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based compounds were prepared and fully characterized by multinuclear NMR spectroscopy and elemental analysis .Scientific Research Applications
Fluorescent Probe Development
A study by Wang et al. (2012) focused on creating a fluorescent probe for distinguishing thiophenols over aliphatic thiols. Their probe design included the use of a strongly electron-withdrawing benzenesulfonamide group, which relates to the structural characteristics of 2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide. This development is significant in the fields of chemical, biological, and environmental sciences for the sensitive and selective detection of thiophenols, demonstrating the application of such chemical structures in creating specialized detection tools (Wang et al., 2012).
Cyclooxygenase Inhibition
Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives to study their inhibitory effects on cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. Their work revealed that the introduction of a fluorine atom in benzenesulfonamide derivatives preserved COX-2 potency and increased selectivity, highlighting the potential of compounds like this compound in medical research, particularly for conditions involving COX-2 enzymes (Hashimoto et al., 2002).
Corrosion Inhibition Properties
A study by Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives, including benzenesulfonamide compounds. Their research on the adsorption behaviors and inhibition efficiencies on iron surfaces demonstrates the potential application of similar chemical structures in industrial settings, particularly for corrosion protection (Kaya et al., 2016).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the available literature, thiophene-based analogs have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Safety and Hazards
Future Directions
Thiophene and its substituted derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Properties
IUPAC Name |
2-fluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIAOPIJMQUSMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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